(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol
CAS No.: 1296225-06-3
VCID: VC0110276
Molecular Formula: C12H17BrN2O
Molecular Weight: 285.185
* For research use only. Not for human or veterinary use.

Description |
(1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol is a chemical compound that has garnered attention in various research contexts due to its unique structural properties. This compound combines a brominated pyridine ring with a piperidine moiety, which is further functionalized with a methanol group. The presence of these functional groups suggests potential applications in pharmaceuticals or as an intermediate in organic synthesis. Synthesis and PreparationThe synthesis of (1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol typically involves multi-step organic reactions. These may include alkylation reactions to form the piperidine derivative, followed by functionalization with a brominated pyridine moiety. Detailed synthesis protocols are often found in specialized chemical literature or patent documents. Potential ApplicationsWhile specific applications of (1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol are not widely documented, compounds with similar structures are often explored for their biological activity. This includes potential roles as intermediates in the synthesis of pharmaceuticals or as ligands in biochemical assays. Similar Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1296225-06-3 | ||||||||||||
Product Name | (1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl)methanol | ||||||||||||
Molecular Formula | C12H17BrN2O | ||||||||||||
Molecular Weight | 285.185 | ||||||||||||
IUPAC Name | [1-[(5-bromopyridin-3-yl)methyl]piperidin-4-yl]methanol | ||||||||||||
Standard InChI | InChI=1S/C12H17BrN2O/c13-12-5-11(6-14-7-12)8-15-3-1-10(9-16)2-4-15/h5-7,10,16H,1-4,8-9H2 | ||||||||||||
Standard InChIKey | GTILNJFPSRPOSQ-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CN(CCC1CO)CC2=CC(=CN=C2)Br | ||||||||||||
Synonyms | (1-((5-bromopyridin-3-yl)methyl)piperidin-4-yl)methanol | ||||||||||||
PubChem Compound | 71301476 | ||||||||||||
Last Modified | Jul 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume